molecular formula C22H26ClN7O2 B2896484 8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923166-09-0

8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2896484
CAS No.: 923166-09-0
M. Wt: 455.95
InChI Key: WSEJRKWSBQWGTD-UHFFFAOYSA-N
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Description

8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative featuring a substituted imidazo[2,1-f]purine core linked to a 3-chlorobenzyl-substituted piperazine moiety via an ethyl chain. This compound belongs to a class of molecules designed to modulate neurotransmitter receptors (e.g., serotonin 5-HT1A, dopamine D2) and enzymes (e.g., phosphodiesterases) through structural modifications of the purine scaffold and substituents on the piperazine ring . The 3-chlorobenzyl group enhances lipophilicity and receptor binding affinity compared to non-halogenated analogs, while the ethyl spacer balances conformational flexibility and steric effects .

Properties

IUPAC Name

6-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2/c1-15-13-30-18-19(26(2)22(32)25-20(18)31)24-21(30)29(15)11-10-27-6-8-28(9-7-27)14-16-4-3-5-17(23)12-16/h3-5,12-13H,6-11,14H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEJRKWSBQWGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of the target compound are critically influenced by variations in three key regions:

Substituents on the benzyl/aryl group attached to the piperazine ring .

Modifications to the ethyl linker between the purine core and piperazine .

Substituents on the imidazo[2,1-f]purine scaffold .

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Substituent on Piperazine Molecular Formula Molecular Weight Key Pharmacological Properties References
8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-... (Target) 3-chlorobenzyl C22H25ClN7O2 466.9 High 5-HT1A affinity, PDE4B inhibition
8-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,7-dimethyl-... Benzyl C22H27N7O2 421.5 Moderate receptor affinity, lower logP
3-(2-Chlorobenzyl)-1,7-dimethyl-... 2-chlorobenzyl C17H15ClN6O2 370.8 TGF-β inhibition, anti-cancer activity
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-...) 2-fluorophenyl C25H30FN7O2 503.5 5-HT1A partial agonist, brain-penetrant
AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-... 3-trifluoromethylphenyl C26H30F3N7O2 553.5 Stronger 5-HT1A agonism, lipid metabolism effects
Compound 35 (8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-[4-(3,3-dimethylbutanoyl)piperazin-1-yl]-9H-purine) 3,3-dimethylbutanoyl C27H27Cl2N7O 523.5 Cannabidiol analog, 99% HPLC purity

Key Findings:

Impact of Halogenation: The 3-chlorobenzyl group in the target compound increases lipophilicity (logP) compared to the non-halogenated benzyl analog (MW 421.5 → 466.9), enhancing membrane permeability and receptor binding . 2-chlorobenzyl substitution (MW 370.8) shifts activity toward TGF-β inhibition, highlighting the positional sensitivity of halogen atoms .

Piperazine Substituent Effects: Fluorophenyl (AZ-853) and trifluoromethylphenyl (AZ-861) groups on piperazine improve 5-HT1A agonism, with AZ-861 showing stronger activity due to the electron-withdrawing CF3 group . 3,3-Dimethylbutanoyl (Compound 35) introduces a bulky acyl group, reducing receptor affinity but improving metabolic stability (99% HPLC purity) .

Linker Modifications :

  • A butyl chain (AZ-853/AZ-861) instead of ethyl enhances brain penetration, critical for CNS-targeted antidepressants, but may increase off-target effects (e.g., lipid metabolism disruption) .

Enzyme Inhibition :

  • The target compound inhibits PDE4B , a property shared with analogs like Compound 5 (from ), which combines PDE4B1 and PDE10A inhibition with 5-HT7 receptor antagonism .

Q & A

Q. How to address batch-to-batch variability in synthesis?

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, solvent ratios) using software like MODDE™ to minimize impurities .
  • In-line analytics : Implement PAT (Process Analytical Technology) with real-time NMR or IR monitoring .

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